SR2640 hydrochloride

Description

Properties

IUPAC Name |

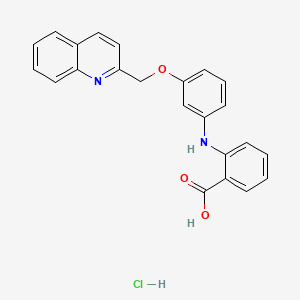

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3.ClH/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18;/h1-14,24H,15H2,(H,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSYWFCTUKABKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR2640 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). Its mechanism of action lies in the specific blockade of this receptor, thereby inhibiting the downstream signaling cascades initiated by its endogenous ligands, primarily leukotriene D4 (LTD4) and leukotriene E4 (LTE4). This antagonism effectively mitigates the pro-inflammatory and smooth muscle constrictor effects of cysteinyl leukotrienes, highlighting its therapeutic potential in inflammatory conditions such as asthma. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of this compound's activity, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Competitive Antagonism of the CysLT1 Receptor

This compound functions as a classical competitive antagonist at the CysLT1 receptor. This means that it binds reversibly to the same site as the endogenous agonists (LTD4 and LTE4) but does not activate the receptor. By occupying the receptor's binding pocket, SR2640 prevents the binding of LTD4 and LTE4, thus inhibiting their biological effects in a concentration-dependent manner. This competitive nature is evidenced by the parallel rightward shift of the agonist dose-response curve in the presence of SR2640, without a reduction in the maximum response, a hallmark of competitive antagonism.[1]

The selectivity of SR2640 for the CysLT1 receptor is a key feature of its pharmacological profile. It shows high affinity for the CysLT1 receptor while exhibiting negligible activity at other related receptors, which minimizes off-target effects and contributes to a more favorable safety profile.

Signaling Pathways Modulated by this compound

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[2][3][4] Upon activation by agonists like LTD4, the receptor initiates a well-defined signaling cascade that is effectively blocked by SR2640.

The binding of LTD4 to the CysLT1 receptor induces a conformational change, leading to the activation of Phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ is a critical event in many cellular responses, including smooth muscle contraction. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC). PKC is a serine/threonine kinase that phosphorylates a variety of intracellular proteins, leading to a cascade of downstream effects that contribute to the inflammatory response.

By competitively inhibiting the CysLT1 receptor, this compound prevents the initiation of this entire signaling pathway, thereby blocking the LTD4-induced increase in intracellular calcium and the activation of PKC.

Quantitative Data Summary

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

| Parameter | Value | Assay | Tissue/Cell Type | Reference |

| pA2 | 8.7 | Schild Plot Analysis | Guinea Pig Trachea | [1] |

| IC50 (LTD4 Binding) | 23 nM | [3H]LTD4 Binding Assay | Guinea Pig Lung Membranes | [1] |

| IC50 (LTD4-induced Migration) | 38 nM | Neutrophil Chemotaxis Assay | Canine Polymorphonuclear Leukocytes | [5] |

| EC50 (LTD4-induced Aggregation) | 36 nM | Cell Aggregation Assay | Canine Polymorphonuclear Leukocytes | [5] |

Table 1: In Vitro Potency of this compound

| Parameter | Dose Range | Effect | Animal Model | Reference |

| Inhibition of Bronchoconstriction | 0.03 - 1.00 mg/kg (i.v.) | Dose-dependent rightward shift of LTD4 dose-response curve | Anesthetized Guinea Pigs | [1] |

| Inhibition of Antigen-induced Bronchoconstriction | 1 mg/kg (i.v.) | Significant inhibition | Anesthetized Guinea Pigs | [1] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on descriptions from the primary literature and represent standard pharmacological assays.

Schild Plot Analysis for pA2 Determination

This protocol is used to determine the potency of a competitive antagonist.

-

Tissue Preparation: Guinea pig tracheas are isolated and cut into spiral strips. The strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

-

Agonist Dose-Response Curve (Control): A cumulative concentration-response curve to LTD4 is generated by adding increasing concentrations of LTD4 to the organ bath and recording the contractile response.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

-

Agonist Dose-Response Curve (in the presence of Antagonist): A second cumulative concentration-response curve to LTD4 is generated in the presence of SR2640.

-

Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with several different concentrations of SR2640.

-

Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the x-intercept of the resulting linear regression.

[3H]LTD4 Radioligand Binding Assay

This assay measures the affinity of SR2640 for the CysLT1 receptor.

-

Membrane Preparation: Guinea pig lung tissue is homogenized in a buffer solution and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

-

Binding Reaction: A fixed concentration of radiolabeled [3H]LTD4 is incubated with the lung membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled LTD4) from the total binding. The IC50 value (the concentration of SR2640 that inhibits 50% of the specific binding of [3H]LTD4) is determined by non-linear regression analysis.

Neutrophil Chemotaxis Assay

This assay assesses the ability of SR2640 to inhibit LTD4-mediated neutrophil migration.

-

Neutrophil Isolation: Polymorphonuclear leukocytes (neutrophils) are isolated from fresh blood (e.g., canine) using density gradient centrifugation.

-

Chemotaxis Chamber Setup: A Boyden chamber or a similar chemotaxis system is used. The chamber consists of two compartments separated by a microporous membrane. The lower compartment is filled with a chemoattractant (e.g., LTB4) or control medium.

-

Cell Treatment: The isolated neutrophils are pre-incubated with different concentrations of this compound or a vehicle control.

-

Cell Seeding: The treated neutrophils are placed in the upper compartment of the chemotaxis chamber.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).

-

Quantification of Migration: After incubation, the number of neutrophils that have migrated through the membrane to the lower compartment is quantified. This can be done by staining the cells on the lower side of the membrane and counting them under a microscope, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower compartment.

-

Data Analysis: The inhibition of chemotaxis by SR2640 is calculated as a percentage of the migration observed in the absence of the inhibitor. The IC50 value is determined from the concentration-response curve.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the CysLT1 receptor. Its mechanism of action, centered on the blockade of the LTD4/LTE4-induced Gq/11-PLC signaling cascade, provides a strong rationale for its use in the treatment of inflammatory diseases where cysteinyl leukotrienes are key mediators. The quantitative data from in vitro and in vivo studies consistently demonstrate its efficacy in antagonizing the effects of these pro-inflammatory molecules. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of CysLT1 receptor antagonists in drug discovery and development.

References

- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 5. Inhibition by the LTD4 antagonist, SR2640, of effects of LTD4 on canine polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]

SR2640 Hydrochloride: A Technical Guide to its CysLT1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of SR2640 hydrochloride for the cysteinyl leukotriene 1 (CysLT1) receptor. It includes quantitative binding data, detailed experimental protocols for assessing receptor binding, and a visualization of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of CysLT1 receptor antagonists and related drug development.

Core Data: CysLT1 Receptor Binding Affinity

This compound is a potent and selective antagonist of the CysLT1 receptor. Its binding affinity has been quantified in radioligand binding assays, providing key insights into its interaction with the receptor. The following tables summarize the available quantitative data for SR2640 and other common CysLT1 receptor antagonists for comparative purposes.

| Compound | Receptor | Radioligand | Tissue/Cell Line | IC50 (nM) | Ki (nM) |

| SR2640 | CysLT1 | [3H]LTD4 | Guinea pig-lung membrane | 23 | - |

| Montelukast | CysLT1 | [3H]LTD4 | COS-7 cells | - | ~2-5 |

| Zafirlukast | CysLT1 | [3H]LTD4 | COS-7 cells | - | ~2-5 |

| Pranlukast | CysLT1 | [3H]LTD4 | Human lung parenchyma | - | >10 |

Table 1: Comparative binding affinities of CysLT1 receptor antagonists.

Experimental Protocols

The determination of the CysLT1 receptor binding affinity of this compound is typically achieved through a competitive radioligand binding assay. The following protocol is a representative method adapted from established procedures for CysLT1 receptor antagonists.

Radioligand Binding Assay for CysLT1 Receptor

Objective: To determine the binding affinity (IC50) of this compound for the CysLT1 receptor by measuring its ability to displace the radiolabeled ligand [3H]LTD4 from the receptor.

Materials:

-

Membrane Preparation: Guinea pig lung membranes or membranes from a cell line recombinantly expressing the human CysLT1 receptor (e.g., COS-7, CHO cells).

-

Radioligand: [3H]Leukotriene D4 ([3H]LTD4) with a specific activity of >100 Ci/mmol.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known CysLT1 receptor antagonist (e.g., 1 µM Montelukast) or unlabeled LTD4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 5 mM CaCl2, and 0.1% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a vacuum manifold.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of membrane suspension (typically 20-50 µg of protein).

-

50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

50 µL of [3H]LTD4 at a final concentration of approximately 0.5-1.0 nM.

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of the non-specific binding control.

-

-

Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]LTD4) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the radioligand binding assay and the signaling pathways associated with the CysLT1 receptor.

CysLT1 Receptor Signaling Pathways

The CysLT1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways upon activation by its endogenous ligand, leukotriene D4 (LTD4).[1][2]

-

Gq/11 Pathway: Activation of the CysLT1 receptor leads to the coupling and activation of the Gq/11 family of G proteins. This, in turn, activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates downstream targets, leading to various cellular responses such as smooth muscle contraction.

-

Gi/o Pathway: The CysLT1 receptor can also couple to the Gi/o family of G proteins. This pathway can lead to the activation of the Ras-Raf-MEK-ERK1/2 signaling cascade. The activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) is associated with cellular processes such as proliferation and inflammation.

This compound, as a CysLT1 receptor antagonist, competitively binds to the receptor and blocks the initiation of these downstream signaling cascades that are triggered by cysteinyl leukotrienes.

References

SR2640 Hydrochloride: A Technical Guide to its CysLT Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2640 hydrochloride is a well-characterized compound widely utilized in pharmacological research as a potent and selective competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. This technical guide provides an in-depth overview of the selectivity profile of this compound against the family of cysteinyl leukotriene receptors, including CysLT1, CysLT2, and the more recently identified GPR99/OXGR1. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding of SR2640's receptor interaction.

Introduction to Cysteinyl Leukotriene Receptors

Cysteinyl leukotrienes (CysLTs), comprising leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of inflammatory and allergic diseases, most notably asthma. CysLTs exert their effects by activating a family of G-protein coupled receptors (GPCRs). The primary members of this family are:

-

CysLT1 Receptor: Exhibits a high affinity for LTD4. Its activation leads to bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment. Antagonists of this receptor, such as montelukast and zafirlukast, are established therapeutics for asthma.

-

CysLT2 Receptor: Binds LTC4 and LTD4 with roughly equal and high affinity. It is also implicated in inflammatory processes, but its physiological and pathological roles are less defined than those of the CysLT1 receptor.

-

GPR99/OXGR1 (also referred to as CysLT3): This receptor shows a preference for LTE4. It is also activated by α-ketoglutarate and itaconate and is involved in modulating immune responses.

The distinct ligand preferences and tissue distribution of these receptors necessitate the development and characterization of selective antagonists to probe their individual functions and for therapeutic targeting.

This compound Selectivity Profile

This compound has been extensively documented as a selective antagonist for the CysLT1 receptor. Its selectivity is primarily defined by its high potency in inhibiting the effects of LTD4 and LTE4, the main agonists of the CysLT1 receptor, while showing significantly lower activity against LTC4, a key agonist for the CysLT2 receptor.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of this compound with CysLT receptors.

| Receptor | Ligand Interaction | Parameter | Value | Species/Tissue | Reference |

| CysLT1 | Antagonism of [3H]LTD4 Binding | IC50 | 23 nM | Guinea Pig Lung Membranes | [1] |

| CysLT1 | Functional Antagonism of LTD4-induced contraction | pA2 | 8.7 | Guinea Pig Trachea | [1][2] |

| CysLT2 | Functional Antagonism of LTC4-induced contraction | Potency | Much less potent than against LTD4/LTE4 | Guinea Pig Ileum | [1] |

| GPR99/OXGR1 | Binding Affinity / Functional Antagonism | - | Data not available | - | - |

Experimental Protocols

The characterization of this compound's selectivity profile relies on established in vitro pharmacological assays. The following sections detail the general methodologies for these key experiments.

Radioligand Binding Assay for CysLT1 Receptor

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the binding affinity (IC50, Ki) of SR2640 for the CysLT1 receptor.

Materials:

-

Membrane preparations from cells or tissues expressing the CysLT1 receptor (e.g., guinea pig lung membranes).

-

Radiolabeled CysLT1 ligand (e.g., [3H]LTD4).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]LTD4 (typically at or near its Kd), and varying concentrations of SR2640.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of SR2640 that inhibits 50% of the specific binding of [3H]LTD4 (IC50). Specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of an unlabeled CysLT1 ligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Smooth Muscle Contraction Functional Assay

This assay measures the ability of an antagonist to inhibit the contraction of smooth muscle tissue induced by a receptor agonist.

Objective: To determine the functional potency (pA2) of SR2640 as a CysLT1 receptor antagonist.

Materials:

-

Isolated smooth muscle tissue expressing CysLT1 receptors (e.g., guinea pig trachea or ileum).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic force transducer and data acquisition system.

-

LTD4 (agonist).

-

This compound (antagonist).

Procedure:

-

Tissue Preparation: Isolate the smooth muscle tissue and mount it in an organ bath under a resting tension. Allow the tissue to equilibrate.

-

Cumulative Concentration-Response Curve to Agonist: Add increasing concentrations of LTD4 to the organ bath and record the resulting contractile response until a maximal response is achieved.

-

Antagonist Incubation: Wash the tissue to return to baseline and then incubate with a fixed concentration of SR2640 for a predetermined period.

-

Second Concentration-Response Curve: In the continued presence of SR2640, repeat the cumulative concentration-response curve to LTD4.

-

Schild Analysis: Repeat steps 2-4 with several different concentrations of SR2640. The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of the antagonist. The x-intercept of the linear regression of this plot provides the pA2 value. A slope not significantly different from unity suggests competitive antagonism.

Signaling Pathways and Experimental Workflows

CysLT Receptor Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by the CysLT receptors.

Caption: Simplified signaling pathways of CysLT receptors.

Experimental Workflow for Selectivity Profiling

The logical flow for determining the selectivity profile of a compound like SR2640 is depicted below.

Caption: Workflow for assessing CysLT receptor selectivity.

Conclusion

This compound is a valuable pharmacological tool characterized by its high potency and selectivity as a competitive antagonist of the CysLT1 receptor. The available data, primarily from radioligand binding and functional smooth muscle contraction assays, robustly support its classification as a CysLT1-selective compound, with significantly lower potency at the CysLT2 receptor. While quantitative data for its interaction with the GPR99/OXGR1 receptor is currently lacking, its established profile makes it an excellent choice for in vitro and in vivo studies aimed at elucidating the specific roles of the CysLT1 receptor in various physiological and pathological processes. Further investigation into its activity at other CysLT receptor subtypes would provide an even more complete understanding of its pharmacological profile.

References

SR2640 Hydrochloride: A Technical Guide for Drug Development Professionals

An in-depth examination of the chemical properties, mechanism of action, and experimental evaluation of the selective LTD₄/LTE₄ receptor antagonist, SR2640 hydrochloride.

This technical guide provides a comprehensive overview of this compound, a potent and selective competitive antagonist of the cysteinyl leukotriene D₄ (LTD₄) and E₄ (LTE₄) receptors. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological and chemical characteristics of this compound.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-[[3-(2-quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride | [1][2][3] |

| Synonyms | SR 2640 hydrochloride, SR 2640 HCl, SR-2640 | [1] |

| CAS Number | 146662-42-2 | [2][4][5] |

| Molecular Formula | C₂₃H₁₉ClN₂O₃ | [1][5] |

| Molecular Weight | 406.87 g/mol | [1][2][4][6] |

| Purity | ≥99% (HPLC) | [2][3][4] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble to 50 mM in DMSO. Insoluble in water and ethanol. | [4][7] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Shipped at ambient temperature. | [1][3] |

Mechanism of Action: Antagonism of the CysLT₁ Receptor

This compound exerts its pharmacological effects by acting as a selective and competitive antagonist at the Cysteinyl Leukotriene Receptor 1 (CysLT₁R).[1][2][4] Cysteinyl leukotrienes (LTD₄ and LTE₄) are potent lipid mediators of inflammation, playing a crucial role in the pathophysiology of asthma and other allergic and inflammatory conditions.[8]

Upon binding to the CysLT₁ receptor, a G-protein coupled receptor (GPCR), LTD₄ and LTE₄ initiate a downstream signaling cascade. This compound competitively blocks this binding, thereby inhibiting the subsequent cellular responses.

Signaling Pathway Inhibition

The binding of LTD₄ to the CysLT₁ receptor primarily activates Gq and/or Gi proteins. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in smooth muscle contraction, increased vascular permeability, and inflammatory cell recruitment. This compound, by blocking the initial ligand-receptor interaction, prevents the initiation of this entire signaling pathway.

Experimental Protocols

The following sections outline detailed methodologies for key experiments to characterize the activity of this compound.

General Experimental Workflow

A typical workflow for evaluating a CysLT₁ receptor antagonist like this compound involves a series of in vitro and ex vivo assays to determine its binding affinity, functional antagonism, and selectivity.

Radioligand Binding Assay for CysLT₁ Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the CysLT₁ receptor.

1. Materials:

-

Membrane preparation from cells expressing the human CysLT₁ receptor.

-

Radioligand: [³H]-LTD₄.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).

-

Scintillation cocktail.

-

Microplate scintillation counter.

2. Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add the CysLT₁ receptor membrane preparation.

-

Add the different concentrations of this compound or vehicle (for total binding) or a saturating concentration of a non-radiolabeled LTD₄ analog (for non-specific binding).

-

Add a fixed concentration of [³H]-LTD₄ to all wells.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity in each well using a microplate scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Contraction Assay

This ex vivo functional assay assesses the ability of this compound to inhibit LTD₄-induced smooth muscle contraction.[1][2][4]

1. Materials:

-

Guinea pig ileum tissue.

-

Tyrode's solution (physiological salt solution).

-

Leukotriene D₄ (LTD₄).

-

This compound.

-

Organ bath system with an isometric force transducer.

-

Data acquisition system.

2. Procedure:

-

Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Record a baseline contractile response.

-

To determine the antagonistic effect, pre-incubate the tissue with various concentrations of this compound for a specific period.

-

Construct a cumulative concentration-response curve for LTD₄ in the absence and presence of this compound.

-

Record the contractile responses using the isometric force transducer.

3. Data Analysis:

-

Measure the amplitude of the contractions in response to LTD₄.

-

Plot the concentration-response curves for LTD₄ with and without this compound.

-

Determine the EC₅₀ values (the concentration of LTD₄ that produces 50% of the maximal response).

-

A rightward shift in the LTD₄ concentration-response curve in the presence of this compound indicates competitive antagonism.

-

Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response. A pA₂ value of 8.7 has been reported for this compound.[1][4]

Neutrophil Chemotaxis Assay

This in vitro assay evaluates the effect of this compound on LTD₄-induced migration of neutrophils.[4]

1. Materials:

-

Isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

-

Leukotriene D₄ (LTD₄) as the chemoattractant.

-

This compound.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Cell staining dye (e.g., Calcein-AM) or a method for cell quantification.

2. Procedure:

-

Isolate neutrophils from fresh human blood.

-

Pre-incubate the neutrophils with different concentrations of this compound or vehicle.

-

Place LTD₄ in the lower chamber of the chemotaxis apparatus.

-

Add the pre-incubated neutrophils to the upper chamber, separated by the microporous membrane.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell migration.

-

After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by counting stained cells under a microscope or by using a fluorescence plate reader if a fluorescent dye was used.

3. Data Analysis:

-

Compare the number of migrated cells in the presence of different concentrations of this compound to the control (vehicle-treated cells).

-

A reduction in the number of migrated cells indicates that this compound inhibits LTD₄-induced neutrophil chemotaxis.

-

Calculate the IC₅₀ value for the inhibition of chemotaxis.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the CysLT₁ receptor. Its chemical properties make it a valuable tool for in vitro and ex vivo studies of leukotriene signaling. The provided experimental protocols offer a framework for researchers to further investigate its pharmacological profile and potential therapeutic applications in inflammatory and allergic diseases.

References

- 1. medkoo.com [medkoo.com]

- 2. SR 2640 hydrochloride | CAS 146662-42-2 | SR2640 | Tocris Bioscience [tocris.com]

- 3. SR 2640 hydrochloride | 146662-42-2 [sigmaaldrich.com]

- 4. rndsystems.com [rndsystems.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. scbt.com [scbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

SR2640 hydrochloride solubility in DMSO and other solvents

An In-depth Technical Guide to the Solubility of SR2640 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a potent and selective competitive antagonist of the leukotriene D4/E4 receptor. The information herein is intended to support research and development activities by providing essential data on its solubility in various solvents, detailed experimental protocols for solubility determination, and an illustrative representation of its mechanism of action through signaling pathways.

Physicochemical Properties of this compound

This compound, with the chemical formula C₂₃H₁₉ClN₂O₃ and a molecular weight of 406.87 g/mol , is a small molecule inhibitor targeting the cysteinyl leukotriene receptor 1 (CysLT1R). Understanding its solubility is critical for the design of in vitro and in vivo experiments, formulation development, and ensuring accurate and reproducible results.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |

| DMSO | 25 | 81[1][2] | 199.08[1][2] |

| Water | 25 | Insoluble[1][2] | - |

| Ethanol | 25 | Insoluble[1][2] | - |

It is important to note that the use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method. This method is considered reliable for compounds with low to moderate solubility.[3]

3.1. Materials and Equipment

-

This compound powder

-

Selected solvents (e.g., DMSO, Water, Ethanol, PBS)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a standard curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered sample solution with the solvent to fall within the linear range of the standard curve.

-

Inject the diluted sample solution into the HPLC system and determine the concentration of this compound by interpolating from the standard curve.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL and convert it to molarity (mM) using the molecular weight of this compound.

-

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory lipid mediators. The binding of these ligands to CysLT1R, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and eosinophil recruitment. This compound blocks this binding, thereby inhibiting the downstream signaling events.

The signaling pathway initiated by the activation of CysLT1R is multifaceted. The receptor couples to G-proteins, primarily of the Gq/11 and Gi/o families. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events contribute to the cellular responses associated with inflammation.

This guide provides foundational knowledge for the effective use of this compound in a research setting. Adherence to detailed and consistent experimental protocols is crucial for obtaining reliable and reproducible data.

References

- 1. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene D4 and E4 induce transmembrane signaling in human epithelial cells. Single cell analysis reveals diverse pathways at the G-protein level for the influx and the intracellular mobilization of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possible existence of leukotriene D4 receptors and mechanism of their signal transduction in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Oral Activity of SR2640 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the LTD4 and LTE4 receptors.[1][2][3][4] Developed as a potential therapeutic agent for inflammatory conditions mediated by leukotrienes, such as asthma, its oral activity has been a key focus of preclinical research. This technical guide provides a comprehensive overview of the available in vivo data on the oral administration of this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies employed in these studies.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the binding of cysteinyl leukotrienes D4 (LTD4) and E4 (LTE4) to their cell surface receptors.[1][4] These lipid mediators are potent inflammatory molecules derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. By antagonizing the LTD4/LTE4 receptors, SR2640 inhibits the downstream signaling pathways that lead to key features of the inflammatory response, including smooth muscle contraction, increased vascular permeability, and leukocyte chemotaxis. In vitro studies have confirmed its selectivity, as it does not inhibit histamine-induced contractions.[1]

In Vivo Efficacy of Oral this compound

The oral activity of this compound has been demonstrated in preclinical animal models, primarily focusing on its ability to antagonize leukotriene-induced bronchoconstriction.

Quantitative Data Summary

Table 1: In Vivo Oral Efficacy in Guinea Pig Models of Bronchoconstriction

| Model | Species | Oral Dose Range (mg/kg) | Effect | Reference |

| LTD4-Induced Bronchoconstriction | Guinea Pig | 0.03 - 1.00 | Dose-dependent rightward shift of the LTD4 dose-response curve | |

| Antigen-Induced Bronchoconstriction | Guinea Pig | 1.00 | Significant inhibition of bronchoconstriction |

Table 2: In Vitro Effects Following Oral Administration

| Assay | Species | Effect of Oral Administration | Reference |

| LTD4-Induced Polymorphonuclear Leukocyte Aggregation | Canine | Suppressed or abolished LTD4 responses in vitro | [5] |

Experimental Protocols

Detailed experimental protocols for the oral administration of this compound are not fully available in the provided literature. However, based on the abstracts of key studies, the following methodologies were likely employed.

LTD4-Induced Bronchoconstriction in Guinea Pigs

-

Animal Model: Male guinea pigs.

-

Sensitization (for antigen-induced model): Animals were likely sensitized with an antigen such as ovalbumin to induce an allergic phenotype.

-

Drug Administration: this compound was administered orally, likely via gavage. The vehicle for administration is not specified.

-

Challenge: After a predetermined period following oral administration of SR2640, animals were challenged with an intravenous administration of LTD4 to induce bronchoconstriction. For the antigen-induced model, an antigen challenge would be used.

-

Measurement of Bronchoconstriction: Airway resistance was measured to quantify the degree of bronchoconstriction.

-

Data Analysis: The effect of SR2640 was assessed by comparing the dose-response curve of LTD4 in treated versus untreated animals.

Inhibition of Leukocyte Function

-

Animal Model: Canine subjects.

-

Drug Administration: this compound was administered orally. The dose and formulation are not detailed in the abstract.

-

Sample Collection: Blood samples were likely drawn at various time points after oral administration.

-

In Vitro Assay: Polymorphonuclear leukocytes were isolated from the blood. The effect of ex vivo LTD4 stimulation on cell aggregation was measured to assess the in vivo activity of SR2640.

Visualizations

Signaling Pathway of LTD4 Receptor Antagonism by SR2640

Caption: SR2640 blocks LTD4 binding to the CysLT1 receptor, inhibiting downstream signaling.

Experimental Workflow for In Vivo Oral Efficacy Testing

Caption: Generalized workflow for evaluating the oral efficacy of SR2640 in vivo.

Conclusion

The available preclinical data indicate that this compound is an orally active antagonist of the LTD4/LTE4 receptors. In vivo studies in guinea pigs have demonstrated its ability to inhibit bronchoconstriction induced by both direct leukotriene challenge and allergic responses. Furthermore, studies in canines have shown that oral administration leads to systemic exposure sufficient to block the cellular effects of LTD4. While the publicly available literature provides a strong foundation for its in vivo oral activity, a more detailed understanding would be facilitated by access to comprehensive pharmacokinetic data and the full experimental protocols from the seminal studies. Nevertheless, this compound represents a significant early development in the field of leukotriene receptor antagonists with demonstrated oral efficacy in relevant preclinical models.

References

SR2640 Hydrochloride: A Technical Guide to Leukotriene D4 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. This document provides a comprehensive technical overview of SR2640, summarizing its pharmacological properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and development. Signaling pathways and experimental workflows are illustrated to provide a clear understanding of the scientific context and application of this compound.

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. They play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil migration. The biological effects of LTD4 and LTE4 are mediated through the cysteinyl leukotriene receptor 1 (CysLT1).

This compound, with the chemical name 2-[[3-(2-quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride, has been identified as a highly potent and selective competitive antagonist of the CysLT1 receptor. Its ability to inhibit the actions of LTD4 and LTE4 makes it a valuable tool for studying the role of these mediators in disease and a potential therapeutic agent.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CysLT1 receptor. This antagonism prevents the binding of the endogenous ligands, LTD4 and LTE4, thereby inhibiting the downstream signaling cascades that lead to inflammatory and bronchoconstrictive responses. Schild plot analysis has confirmed the competitive nature of this antagonism.[1]

Leukotriene D4 Signaling Pathway

The binding of LTD4 to its G protein-coupled receptor (GPCR), the CysLT1 receptor, primarily activates the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels and PKC activation are key events that lead to smooth muscle contraction and other cellular responses. There is also evidence for the coupling of the CysLT1 receptor to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Figure 1: Simplified Leukotriene D4 signaling pathway and the antagonistic action of SR2640.

Data Presentation

The following tables summarize the quantitative data for this compound in key in vitro and in vivo assays.

Table 1: In Vitro Activity of SR2640

| Assay | Tissue/Preparation | Species | Parameter | Value | Reference |

| LTD4-induced Contraction | Trachea | Guinea Pig | pA2 | 8.7 | [1] |

| [3H]LTD4 Binding | Lung Membranes | Guinea Pig | IC50 | 23 nM | [1] |

| LTD4-induced Ca2+ Mobilization | Neutrophils | Human | Inhibition | Concentration-dependent |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: In Vivo Activity of SR2640

| Model | Species | Endpoint | Dose Range | Effect | Reference |

| LTD4-induced Bronchoconstriction | Guinea Pig | Shift in dose-response curve | 0.03-1.00 mg/kg | Proportional to dose | [1] |

| Antigen-induced Bronchoconstriction | Guinea Pig | Inhibition of bronchoconstriction | 1 mg/kg | Significant inhibition | [1] |

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of SR2640 to the LTD4 receptor in guinea pig lung membranes.

Figure 2: Experimental workflow for the radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Euthanize guinea pigs and excise the lungs.

-

Homogenize the lung tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a reaction tube, combine the guinea pig lung membrane preparation, a fixed concentration of [3H]LTD4 (e.g., 0.4 nM), and varying concentrations of SR2640.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

To determine non-specific binding, run a parallel set of tubes containing a high concentration of unlabeled LTD4.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of inhibition of specific binding against the logarithm of the SR2640 concentration.

-

Determine the IC50 value (the concentration of SR2640 that inhibits 50% of the specific [3H]LTD4 binding) by non-linear regression analysis.

-

In Vivo Antigen-Induced Bronchoconstriction in Guinea Pigs

This protocol outlines a method to evaluate the in vivo efficacy of SR2640 in an animal model of allergic asthma.

Figure 3: Experimental workflow for the in vivo antigen-induced bronchoconstriction model.

Methodology:

-

Animal Sensitization:

-

Sensitize male Dunkin-Hartley guinea pigs by intraperitoneal injection of an antigen such as ovalbumin mixed with an adjuvant (e.g., aluminum hydroxide).

-

Allow sufficient time (e.g., 2-3 weeks) for the development of an immune response.

-

-

Anesthesia and Surgical Preparation:

-

Anesthetize the sensitized guinea pigs (e.g., with pentobarbital sodium).

-

Perform a tracheotomy and cannulate the trachea for artificial ventilation.

-

Cannulate the jugular vein for intravenous administration of drugs and the carotid artery for blood pressure monitoring.

-

Place the animal in a plethysmograph to measure changes in pulmonary mechanics.

-

-

Drug Administration:

-

Administer pyrilamine (histamine H1 antagonist), indomethacin (cyclooxygenase inhibitor), and propranolol (β-adrenergic antagonist) intravenously to block the effects of other mediators and isolate the leukotriene-dependent bronchoconstriction.

-

Administer SR2640 or vehicle intravenously.

-

-

Antigen Challenge and Measurement:

-

After a stabilization period, challenge the animal with an intravenous injection of the antigen (ovalbumin).

-

Continuously monitor and record pulmonary resistance and dynamic compliance for a set period (e.g., 15-30 minutes) following the antigen challenge.

-

-

Data Analysis:

-

Calculate the peak increase in pulmonary resistance and the maximum decrease in dynamic compliance for each animal.

-

Compare the mean responses between the SR2640-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test).

-

Clinical Studies

An open-label, uncontrolled clinical study investigated the effect of SR2640 in eight patients with mild to moderate ulcerative colitis.[2] Patients were administered 250 mg of SR2640 three times daily for six weeks. The study found that SR2640 was well-tolerated and resulted in clinical remission in three of the eight patients.[2] This preliminary study suggests a potential therapeutic role for LTD4 receptor antagonism in inflammatory bowel disease, warranting further investigation in larger, controlled trials.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the LTD4/LTE4 receptor. Its efficacy has been demonstrated in both in vitro and in vivo models of leukotriene-mediated responses. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals interested in the role of cysteinyl leukotrienes in health and disease and in the development of novel anti-inflammatory and anti-allergic therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of SR2640 and other CysLT1 receptor antagonists.

References

SR2640 Hydrochloride: A Technical Guide for Asthma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, CysLT₁ and CysLT₂.[1][2][3] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are powerful lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of asthma. They induce potent bronchoconstriction, increase vascular permeability leading to airway edema, stimulate mucus secretion, and promote the infiltration of inflammatory cells, particularly eosinophils, into the airways. By blocking the action of LTD₄ and LTE₄ at their receptors, this compound serves as a valuable tool for investigating the role of the cysteinyl leukotriene pathway in asthma and for the preclinical evaluation of potential anti-asthmatic therapies. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of key quantitative data.

Physicochemical Properties

This compound is a synthetic molecule with the following properties:

| Property | Value |

| Chemical Name | 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]benzoic acid hydrochloride |

| Molecular Formula | C₂₃H₁₉ClN₂O₃ |

| Molecular Weight | 406.87 g/mol |

| CAS Number | 146662-42-2 (HCl), 105350-26-3 (free base)[1] |

| Appearance | Solid powder |

| Purity | ≥99% (HPLC)[2] |

| Solubility | Soluble to 50 mM in DMSO |

| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively antagonizing the binding of cysteinyl leukotrienes LTD₄ and LTE₄ to the CysLT₁ receptor. The binding of these leukotrienes to their G-protein coupled receptor (GPCR) on airway smooth muscle cells and inflammatory cells initiates a signaling cascade that leads to the key pathological features of asthma.

The activation of the CysLT₁ receptor by its ligands, primarily LTD₄, leads to the activation of Gq proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of airway smooth muscle, resulting in bronchoconstriction. In inflammatory cells, this signaling pathway can promote chemotaxis, degranulation, and the release of pro-inflammatory mediators.

This compound, by blocking the binding of LTD₄ and LTE₄ to the CysLT₁ receptor, inhibits these downstream signaling events, thereby attenuating bronchoconstriction and airway inflammation.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Tissue | Agonist | Value | Reference |

| pA₂ | Guinea Pig Trachea | LTD₄ | 8.7 | [1][2] |

| IC₅₀ (Binding) | Guinea Pig Lung Membranes | [³H]LTD₄ | 23 nM | |

| IC₅₀ (Contraction) | Guinea Pig Ileum | LTD₄ | Not Reported |

Table 2: In Vivo Activity of this compound

| Model | Species | Effect Measured | Dose Range | Result | Reference |

| LTD₄-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | 0.03 - 1.0 mg/kg (i.v.) | Dose-dependent rightward shift of the dose-response curve | |

| Antigen-induced Bronchoconstriction | Guinea Pig | Inhibition of Bronchoconstriction | 1 mg/kg (i.v.) | Significant inhibition | |

| LTD₄ Inhalation Challenge | Human (Asthmatics) | Attenuation of Bronchoconstriction | Not specified | Characterized as a "weak" antagonist |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound in asthma research.

In Vitro Guinea Pig Tracheal Ring Contraction Assay

This assay is used to assess the direct effect of this compound on airway smooth muscle contraction induced by CysLT₁ receptor agonists.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Leukotriene D₄ (LTD₄)

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Euthanize a guinea pig via an approved method.

-

Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.

-

Clean the trachea of adhering connective tissue and cut it into 3-4 mm wide rings.

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

-

To assess the antagonist effect of SR2640, pre-incubate the tracheal rings with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve to LTD₄ by adding increasing concentrations of the agonist to the organ bath.

-

Record the isometric contraction using a force transducer and data acquisition system.

-

Analyze the data to determine the pA₂ value of this compound.

References

The Pharmacokinetics of SR2640 Hydrochloride in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific quantitative pharmacokinetic data for SR2640 hydrochloride. This guide synthesizes established principles of pharmacokinetic analysis in animal models and incorporates representative data from structurally and functionally similar leukotriene D4/E4 receptor antagonists, namely montelukast and zafirlukast, to provide a comprehensive technical overview.

Introduction

This compound is a potent and selective antagonist of the cysteinyl leukotriene receptors, CysLT1 and CysLT2. By blocking the action of leukotrienes D4 (LTD4) and E4 (LTE4), this compound holds therapeutic potential in the management of inflammatory conditions such as asthma and allergic rhinitis. Understanding the pharmacokinetic profile of this compound in preclinical animal models is a critical step in its development, providing essential data on its absorption, distribution, metabolism, and excretion (ADME). This technical guide outlines the core methodologies for assessing the pharmacokinetics of this compound and presents representative data from analogous compounds to inform early-stage research and development.

Data Presentation: Representative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for the leukotriene receptor antagonists montelukast and zafirlukast in various animal models. These values can serve as a benchmark for anticipating the pharmacokinetic profile of this compound.

Table 1: Oral Pharmacokinetic Parameters of Montelukast in Dogs

| Parameter | Value | Unit |

| Cmax | 1.98 (fasted) - 2.80 (fed) | µg/mL |

| Tmax | 4 | hr |

| t1/2 | 7.68 (fed) - 8.10 (fasted) | hr |

Data from a study on the oral administration of montelukast to dogs.[1]

Table 2: Oral Pharmacokinetic Parameters of Zafirlukast in Guinea Pigs

| Parameter | Value | Unit |

| ED50 | 0.52 | µmol/kg |

| t1/2 | >816 | min |

Data from a study on the pharmacodynamic and pharmacokinetic profile of zafirlukast.[2]

Table 3: General Pharmacokinetic Parameters of Zafirlukast

| Parameter | Value | Unit |

| Bioavailability (with food) | Reduced by ~40% | % |

| Protein Binding | >99 | % |

| Elimination Half-life | ~10 | hr |

General pharmacokinetic characteristics of zafirlukast in humans and laboratory animals.[2][3]

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic studies of a compound like this compound in animal models.

Animal Models and Husbandry

-

Species: Sprague-Dawley rats, Beagle dogs, and Dunkin-Hartley guinea pigs are commonly used models for pharmacokinetic studies.[4]

-

Health Status: All animals should be healthy and free of specific pathogens, confirmed by a licensed veterinarian.

-

Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the study.

-

Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water should be provided ad libitum, with fasting overnight prior to oral administration.[1]

Drug Formulation and Administration

-

Formulation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose. For intravenous administration, a solution in sterile saline or another appropriate vehicle is required.

-

Dosing:

-

Oral (PO): Administered via oral gavage.

-

Intravenous (IV): Administered as a bolus injection or infusion via a cannulated vein (e.g., jugular vein in rats).[4]

-

Blood Sampling

-

Collection: Serial blood samples are collected at predetermined time points post-dosing. Common time points include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours after administration.[1][4]

-

Sites: Blood can be collected from the jugular vein (rats), cephalic vein (dogs), or other appropriate sites.

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS is a highly sensitive and selective method for quantifying drug concentrations in biological matrices.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.

-

Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, where the analyte is separated from other components on a C18 column.

-

Mass Spectrometry: The analyte is then ionized and detected by a tandem mass spectrometer, which provides high specificity and sensitivity.

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[5]

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

-

Parameters: Key parameters calculated include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

F (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

-

Mandatory Visualizations

Signaling Pathway

The binding of leukotrienes D4 and E4 to the CysLT1 receptor initiates a signaling cascade that leads to various cellular responses, including calcium mobilization and protein kinase C activation. As an antagonist, this compound blocks this initial binding step.

Caption: Leukotriene D4/E4 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study.

Caption: Preclinical Pharmacokinetic Study Workflow.

Bioanalytical Method Validation Workflow

This diagram outlines the key steps involved in validating a bioanalytical method for quantifying a drug in a biological matrix.

Caption: Bioanalytical Method Validation Workflow.

References

- 1. Exploring montelukast in dogs: A preliminary pharmacokinetic study following oral administration under fasted and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. e-lactancia.org [e-lactancia.org]

- 4. Pharmacokinetics studies in the rat [bio-protocol.org]

- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols: Utilizing SR2640 Hydrochloride in a Guinea Pig Trachea Contraction Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2640 hydrochloride is a potent and selective competitive antagonist of the cysteinyl-leukotriene (CysLT) receptors, specifically targeting the LTD4 and LTE4 receptors.[1][2][3][4][5] These leukotrienes are significant lipid mediators in the inflammatory cascade and are potent bronchoconstrictors, playing a crucial role in the pathophysiology of asthma and other inflammatory airway diseases.[1] Understanding the antagonistic properties of compounds like this compound is vital for the development of novel therapeutics for these conditions.

The isolated guinea pig trachea model is a classical and robust in vitro assay for studying the effects of various compounds on airway smooth muscle contraction and relaxation.[6][7] This application note provides a detailed protocol for utilizing this compound in a guinea pig trachea contraction model to assess its inhibitory effects on leukotriene-induced bronchoconstriction.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by competitively binding to CysLT1 receptors on airway smooth muscle cells. By occupying these receptors, it prevents the binding of endogenous leukotrienes LTD4 and LTE4, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.[1] Notably, this compound is selective for leukotriene receptors and does not inhibit contractions induced by other spasmogens such as histamine.[1][2][4] A pA2 value of 8.7 has been reported for its antagonistic activity against LTD4 in guinea pig trachea, indicating high potency.[1][2][4]

Experimental Protocols

Materials and Reagents

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

This compound

-

Leukotriene D4 (LTD4)

-

Histamine

-

Carbachol (CCh)

-

Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)[6]

-

Dimethyl sulfoxide (DMSO) for dissolving this compound[3][4]

-

Carbogen gas (95% O2, 5% CO2)[6]

-

Organ baths with isometric force transducers[6]

-

Data acquisition system[6]

Preparation of Guinea Pig Tracheal Rings

-

Euthanize a guinea pig via an approved method (e.g., cervical dislocation or CO2 inhalation).

-

Immediately excise the trachea and place it in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.[6]

-

Carefully dissect away any adhering connective and fatty tissue.

-

Cut the trachea into rings, each approximately 2-3 mm in width.[6]

-

Suspend the tracheal rings between two L-shaped stainless-steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.[6]

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, washing them with fresh Krebs-Henseleit solution every 15 minutes.[6]

Experimental Procedure to Evaluate this compound

-

Viability and Contractility Check: After equilibration, induce a contraction with a submaximal concentration of a contractile agent like carbachol (1 µM) or KCl (60 mM) to ensure tissue viability.[6] Wash the tissues and allow them to return to baseline.

-

Antagonism of LTD4-induced Contraction:

-

Add this compound (at desired concentrations, e.g., 1 nM to 1 µM) or its vehicle (DMSO) to the organ baths and incubate for a predetermined period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve for LTD4 (e.g., 0.1 nM to 1 µM) in the absence and presence of this compound.

-

Record the contractile responses until a plateau is reached at each concentration.

-

-

Selectivity Assessment (Optional but Recommended):

Data Analysis

-

Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the control (vehicle-treated) tissues.

-

Plot the concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

-

Calculate the EC50 values (the concentration of the agonist that produces 50% of the maximal response) for each curve.

-

To quantify the antagonism, a Schild plot analysis can be performed. This involves plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist. The x-intercept of the linear regression provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on LTD4-Induced Tracheal Contraction

| Treatment Group | n | LTD4 EC50 (nM) | Maximum Contraction (% of Control) |

| Vehicle (Control) | 6 | [Insert Value] | 100 |

| SR2640 (10 nM) | 6 | [Insert Value] | [Insert Value] |

| SR2640 (100 nM) | 6 | [Insert Value] | [Insert Value] |

| SR2640 (1 µM) | 6 | [Insert Value] | [Insert Value] |

Table 2: Schild Plot Analysis for this compound Antagonism of LTD4

| Antagonist | pA2 | Slope |

| This compound | [Insert Value] | [Insert Value] |

Table 3: Selectivity of this compound against Histamine-Induced Contraction

| Treatment Group | n | Histamine EC50 (µM) | Maximum Contraction (% of Control) |

| Vehicle (Control) | 6 | [Insert Value] | 100 |

| SR2640 (1 µM) | 6 | [Insert Value] | [Insert Value] |

Visualizations

Caption: Experimental workflow for assessing this compound in a guinea pig trachea model.

Caption: Signaling pathway of LTD4-induced contraction and SR2640 antagonism.

References

- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. selleckchem.com [selleckchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. scbt.com [scbt.com]

- 6. Preparation of Guinea Pig Trachea [bio-protocol.org]

- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for C5a Receptor Antagonists in Human Neutrophil Chemotaxis Assays

Notice: The initially requested compound, SR2640 hydrochloride, is a selective leukotriene D4/E4 receptor antagonist, not a C5a receptor antagonist.[1][2][3][4] Therefore, it is not suitable for studying C5a-mediated neutrophil chemotaxis. This document provides protocols and data for potent and selective C5a receptor antagonists, Avacopan (CCX168) and W-54011, which are appropriate for this application.

These application notes provide detailed protocols for utilizing small molecule C5a receptor (C5aR1) antagonists in human neutrophil chemotaxis assays. The protocols are intended for researchers, scientists, and drug development professionals investigating the role of the C5a/C5aR1 axis in inflammation and neutrophil migration.

Introduction to C5a-Mediated Neutrophil Chemotaxis